molecular formula C22H30N2O4 B2530910 tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate CAS No. 1955475-02-1

tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate

Cat. No.: B2530910
CAS No.: 1955475-02-1
M. Wt: 386.492
InChI Key: BHUWUCGKKKGAIA-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate is a useful research compound. Its molecular formula is C22H30N2O4 and its molecular weight is 386.492. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Building Blocks

Compounds similar to tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate are explored as intermediates and building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility in organic synthesis as building blocks (Guinchard, Vallée, & Denis, 2005).

Enantioselective Synthesis

Compounds like the one are used in enantioselective synthesis, crucial for creating compounds with specific stereochemistry. For instance, the enantioselective synthesis involving similar carbamate intermediates has been reported to produce critical intermediates for potent CCR2 antagonists, showcasing the importance of such compounds in synthesizing bioactive molecules with precise stereocontrol (Campbell et al., 2009).

Polymer Science

In the realm of polymer science, derivatives of tert-butyl carbamates are investigated for their potential as polymerizable antioxidants. These compounds, containing hindered phenol groups, demonstrate stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers, indicating their versatility in creating polymers with enhanced durability and stability (Pan, Liu, & Lau, 1998).

Antioxidant Properties

Research on the antioxidant activities of phenols and catechols, including those derivatized with tert-butyl groups, highlights the influence of structural modifications on their efficacy. This research provides insights into designing more effective antioxidants for various applications, including materials science and pharmacology (Barclay, Edwards, & Vinqvist, 1999).

Properties

IUPAC Name

tert-butyl N-[(2R)-2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-14(13-23-21(26)28-22(3,4)5)24-20(25)15(2)16-7-8-18-12-19(27-6)10-9-17(18)11-16/h7-12,14-15H,13H2,1-6H3,(H,23,26)(H,24,25)/t14-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUWUCGKKKGAIA-CABCVRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)NC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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